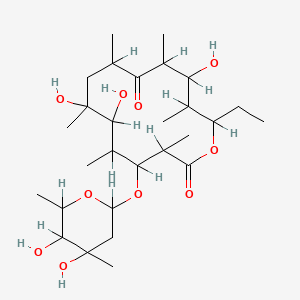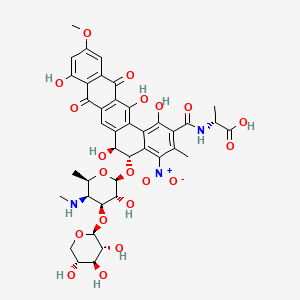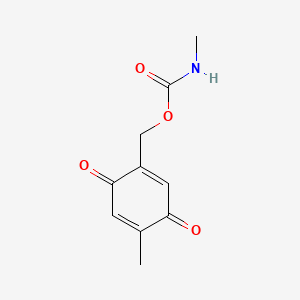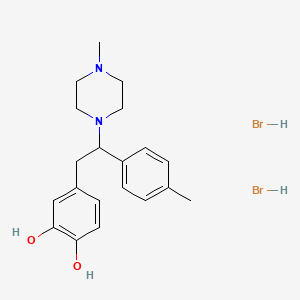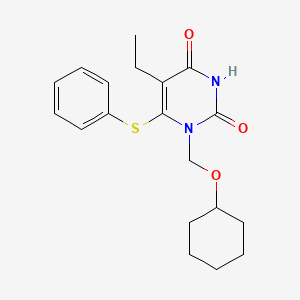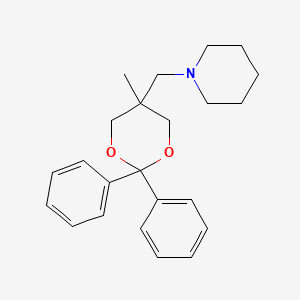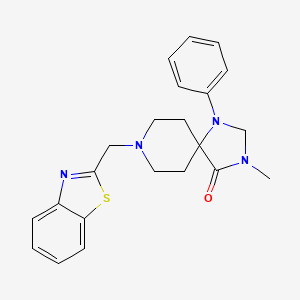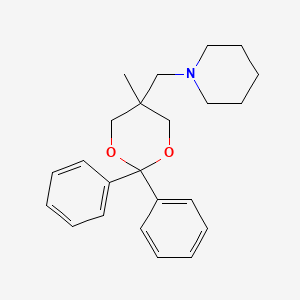
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is a complex organic compound with the molecular formula C23H29NO2. This compound features a piperidine ring attached to a 1,3-dioxane ring, which is substituted with methyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine typically involves the condensation of 2-methylpropane-1,3-diol with benzophenone to form the 1,3-dioxane ring . This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform (CDCl3) and benzene (C6D6), and the process is monitored using NMR spectroscopy and X-ray analysis to ensure the correct conformation and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of existing functional groups with new ones, such as converting a halide to an alkyl group.
Applications De Recherche Scientifique
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may influence various biochemical processes through its interactions with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2,2-diphenyl-1,3-dioxane: Shares the 1,3-dioxane ring but lacks the piperidine moiety.
2,2-Dimethyl-1,3-dioxan-5-one: Another dioxane derivative with different substituents.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Contains a similar dioxane ring with different functional groups.
Uniqueness
1-((5-Methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl)piperidine is unique due to its combination of the piperidine and 1,3-dioxane rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
7477-36-3 |
|---|---|
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
1-[(5-methyl-2,2-diphenyl-1,3-dioxan-5-yl)methyl]piperidine |
InChI |
InChI=1S/C23H29NO2/c1-22(17-24-15-9-4-10-16-24)18-25-23(26-19-22,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14H,4,9-10,15-19H2,1H3 |
Clé InChI |
HDRLIJMBSHGHAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



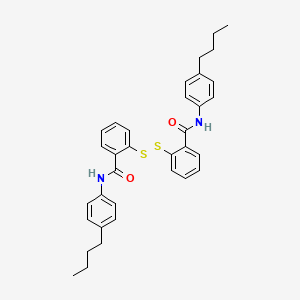
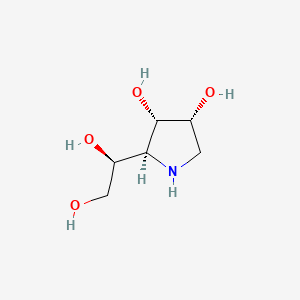
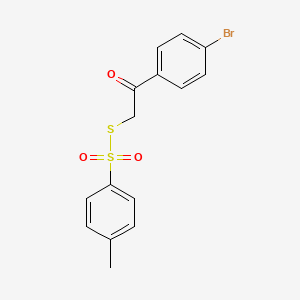
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
